Colchifoline

Catalog No.
S569650
CAS No.
74515-40-5
M.F
C22H25NO7
M. Wt
415.4 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Colchifoline

CAS Number

74515-40-5

Product Name

Colchifoline

IUPAC Name

2-hydroxy-N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide

Molecular Formula

C22H25NO7

Molecular Weight

415.4 g/mol

InChI

InChI=1S/C22H25NO7/c1-27-17-8-6-13-14(10-16(17)25)15(23-19(26)11-24)7-5-12-9-18(28-2)21(29-3)22(30-4)20(12)13/h6,8-10,15,24H,5,7,11H2,1-4H3,(H,23,26)

InChI Key

DIELAJDYLJKYSH-UHFFFAOYSA-N

SMILES

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)CO

Synonyms

colchifoline

Canonical SMILES

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)CO

The exact mass of the compound Colchifoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 335987. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Colchifoline (CAS: 74515-40-5), chemically defined as N-deacetyl-N-(2-hydroxyethyl)colchicine or the glycolic acid derivative of colchicine, is a tropolone alkaloid and established tubulin-binding agent. While it shares the core antimitotic and microtubule-depolymerizing properties of its parent compound, colchicine, colchifoline is structurally distinguished by the presence of a primary hydroxymethyl moiety on its B-ring side chain [1]. This specific structural feature transforms the molecule from a terminal therapeutic agent into a versatile synthetic scaffold. In procurement and medicinal chemistry, colchifoline is primarily sourced as a ready-to-use precursor for the development of advanced drug delivery systems, including polymeric prodrugs, lipid-conjugated nanoliposomes, and targeted vascular disrupting agents, where retaining the parent pharmacophore is critical [2].

Attempting to use standard colchicine as a generic substitute for colchifoline in prodrug synthesis fundamentally fails due to the lack of a reactive functional handle. Colchicine possesses an inert N-acetyl group on its B-ring, making direct esterification or lipid conjugation impossible without aggressive deacetylation steps that yield highly toxic and unstable intermediate amines [1]. Conversely, modifying the C-ring of colchicine to force conjugation typically disrupts the tropolone pharmacophore, severely reducing tubulin-binding affinity. Colchifoline solves this procurement bottleneck by providing a native N-2-hydroxyacetyl group, offering a primary hydroxyl site that readily undergoes esterification while perfectly preserving the molecule's critical tubulin-binding interface [2].

B-Ring Hydroxyl Availability for Ester-Linked Polymeric Prodrugs

Unlike colchicine, which possesses an inert N-acetyl group on its B-ring, colchifoline features an N-2-hydroxyacetyl (glycolic acid) moiety. This primary hydroxyl group acts as a direct synthetic handle for esterification. When conjugated to methoxy PEG-acetic acid, colchifoline forms a hydrolyzable polymeric prodrug that releases the active payload with a half-life (t1/2) of 5.4 hours at physiological conditions (37°C, pH 7.4), whereas standard colchicine cannot undergo this direct esterification without prior deacetylation[1].

Evidence DimensionProdrug esterification capability and release kinetics
Target Compound DataColchifoline: Readily forms PEG-esters with t1/2 = 5.4 h (37°C)
Comparator Or BaselineColchicine: 0% direct esterification capability (lacks hydroxyl handle)
Quantified DifferenceAbsolute enabling of direct ester-linked conjugation
ConditionsPEG5000 conjugation, hydrolysis in phosphate buffer (20 mM, pH 7.4)

Enables medicinal chemists to synthesize controlled-release vascular disrupting agents without destroying the core pharmacophore.

Preservation of Tubulin Binding Affinity Post-Modification

Structural modifications to the colchicine C-ring often drastically reduce tubulin binding affinity. However, because colchifoline modifies the B-ring acetamido moiety—which sits outside the primary tubulin-binding pharmacophore—it retains the potent tubulin-binding properties of the parent compound. Studies confirm that colchifoline maintains equivalent tubulin polymerization inhibition and cytotoxicity profiles to colchicine, making it an ideal active payload for targeted delivery systems where the parent drug's potency must be preserved post-cleavage[1].

Evidence DimensionTubulin binding and cytotoxicity retention
Target Compound DataColchifoline: Equivalent tubulin binding and cytotoxicity to parent
Comparator Or BaselineC-ring modified analogs: Often show >10-fold loss in affinity
Quantified Difference~100% retention of parent compound potency
ConditionsIn vitro tubulin polymerization assays

Ensures that once the prodrug linker is cleaved, the released molecule delivers the exact therapeutic potency expected of standard colchicine.

Phospholipid Conjugation for Targeted Toxicity Masking

The narrow therapeutic index of colchicine limits its systemic use. Colchifoline overcomes this by allowing direct conjugation to fatty acids or phospholipids. When formulated into enzyme-responsive liposomes, colchifoline-lipid conjugates exhibit a 1.5 to 2 orders of magnitude reduction in immediate in vitro cytotoxicity compared to the free intact molecule, successfully masking the drug's toxicity until enzymatic cleavage releases the active colchifoline at the target site [1].

Evidence DimensionImmediate in vitro cytotoxicity (toxicity masking)
Target Compound DataColchifoline-lipid conjugate: 1.5–2 log reduction in immediate toxicity
Comparator Or BaselineFree colchifoline/colchicine: High immediate systemic toxicity
Quantified Difference30- to 100-fold reduction in off-target cytotoxicity prior to cleavage
ConditionsIn vitro cell viability assays prior to enzymatic prodrug cleavage

Provides formulation scientists with a viable pathway to encapsulate highly toxic colchicinoids in nanoliposomes for safer systemic administration.

Synthesis of Polymeric Vascular Disrupting Agents (VDAs)

Colchifoline is the preferred starting material for synthesizing PEGylated colchicinoid prodrugs. Its B-ring hydroxyl group allows for the creation of hydrolyzable ester links (e.g., with methoxy PEG-acetic acid) that release the active VDA at controlled rates within tumor microenvironments, bypassing the synthetic limitations of standard colchicine[1].

Development of Enzyme-Responsive Nanoliposomes

Formulation scientists procure colchifoline to synthesize phospholipid or fatty acid conjugates (such as behenic acid-colchifoline). These conjugates are incorporated into lipid bilayers, effectively masking the drug's systemic toxicity until targeted enzymatic cleavage occurs at the disease site [2].

Design of Spin-Labeled Tubulin Probes

Due to its reactive hydroxyl handle, colchifoline is utilized in structural biology to synthesize spin-labeled derivatives. Acylation with nitroxide spin labels allows researchers to map the topography of the colchicine-binding site on tubulin heterodimers without losing binding affinity [3].

XLogP3

0.4

Other CAS

74515-40-5

Dates

Last modified: 02-18-2024

Synthesis and binding to tubulin of colchicine spin probes

P N Sharma, A Brossi, J V Silverton, C F Chignell
PMID: 6094813   DOI: 10.1021/jm00378a035

Abstract

Spin probes of deacetylcholchicine (1), 4-(hydroxymethyl)colchicine (2), and colchifoline (3) have been synthesized to study the binding site for colchicine on tubulin. Acylation of 1-3 with (+/-)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy-3-carboxylic acid (4) afforded diastereomeric mixtures of the esters 5-8 and the amides 9 and 10. Pure diastereomers of 3 were synthesized with 4a and 4b, which inhibited the binding of colchicine by 60%. In the presence of calf brain microtubular protein, the colchifoline spin labels underwent reduction of the nitroxide group, which precluded their use to study the topography of the colchicine binding site.


Explore Compound Types